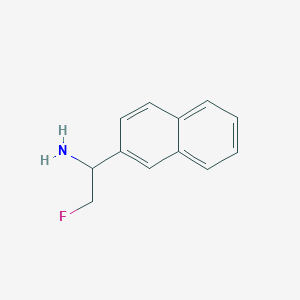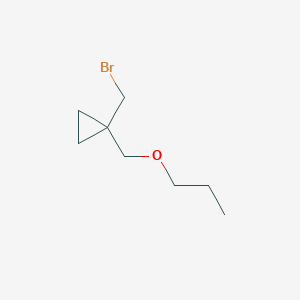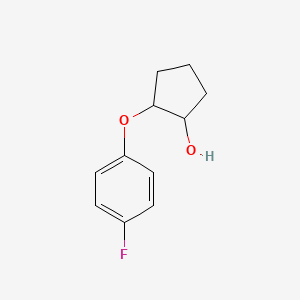
2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride is an organic compound that features a pyridine ring attached to an ethane-1-sulfonyl fluoride group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride typically involves the reaction of 2-(Pyridin-4-yl)ethane-1-sulfonyl chloride with a fluorinating agent. One common method is to use sulfur tetrafluoride (SF4) as the fluorinating agent under controlled conditions . The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane, at low temperatures to prevent decomposition.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant flow rates is common in industrial settings.
Análisis De Reacciones Químicas
Types of Reactions
2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl fluoride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamides or sulfonate esters.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfinic acids.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide or peracids are used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are used for reduction reactions.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products
Sulfonamides: Formed from the reaction with amines.
Sulfonate Esters: Formed from the reaction with alcohols.
Carbon-Carbon Coupled Products: Formed from coupling reactions.
Aplicaciones Científicas De Investigación
2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as an enzyme inhibitor, particularly for enzymes that interact with sulfonyl fluoride groups.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent and in cancer research.
Mecanismo De Acción
The mechanism of action of 2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride involves its interaction with molecular targets, such as enzymes. The sulfonyl fluoride group can form covalent bonds with the active sites of enzymes, leading to inhibition of enzyme activity. This interaction is often irreversible, making it a potent inhibitor for certain enzymes involved in biological pathways .
Comparación Con Compuestos Similares
Similar Compounds
2-(Pyridin-4-yl)ethane-1-sulfonyl chloride: Similar structure but with a chloride group instead of fluoride.
2-(Pyridin-4-yl)ethane-1-sulfonamide: Contains an amide group instead of fluoride.
Fluoropyridines: Compounds with fluorine atoms attached to the pyridine ring.
Uniqueness
2-(Pyridin-4-yl)ethane-1-sulfonyl fluoride is unique due to its sulfonyl fluoride group, which imparts distinct reactivity and potential for enzyme inhibition. This makes it valuable in applications where irreversible enzyme inhibition is desired, such as in the development of certain pharmaceuticals and biochemical research tools .
Propiedades
Fórmula molecular |
C7H8FNO2S |
|---|---|
Peso molecular |
189.21 g/mol |
Nombre IUPAC |
2-pyridin-4-ylethanesulfonyl fluoride |
InChI |
InChI=1S/C7H8FNO2S/c8-12(10,11)6-3-7-1-4-9-5-2-7/h1-2,4-5H,3,6H2 |
Clave InChI |
WSQXAVZFAIAOBN-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC=C1CCS(=O)(=O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[Cyclopropyl(methyl)amino]pyridine-3-carbaldehyde](/img/structure/B13166242.png)

![1-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]piperidin-4-one](/img/structure/B13166249.png)

![[(3-Chloropropoxy)methyl]cyclopropane](/img/structure/B13166261.png)


![[1-(Aminomethyl)-3-ethylcyclopentyl]methanol](/img/structure/B13166273.png)

![Tert-butyl 4-[2-(propylamino)acetyl]piperazine-1-carboxylate](/img/structure/B13166291.png)
